2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
Description
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Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,4-dichlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBQQRVYAVHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201899 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-57-5 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Decoding the Gas-Phase Chemistry: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Aryl Pentafluorophenyl Sulfonates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Aryl pentafluorophenyl sulfonates represent a unique class of compounds with significant applications in organic synthesis and medicinal chemistry, often utilized as versatile reagents and intermediates.[1][2][3] A thorough understanding of their behavior under mass spectrometric conditions is paramount for their characterization, impurity profiling, and metabolic studies. This technical guide provides a comprehensive exploration of the core principles governing the fragmentation patterns of aryl pentafluorophenyl sulfonates in mass spectrometry. We will delve into the key bond cleavages, rearrangement reactions, and the influence of ionization techniques, offering field-proven insights to aid researchers in interpreting mass spectra and designing robust analytical methodologies.
Introduction: The Structural Significance of Aryl Pentafluorophenyl Sulfonates
Aryl pentafluorophenyl sulfonates are characterized by a highly electron-deficient pentafluorophenyl group attached to a sulfonate ester linkage, which in turn is connected to an aryl moiety. This unique electronic arrangement imparts high reactivity, making the pentafluorophenyl sulfonate an excellent leaving group, a property exploited in various chemical transformations.[3][4] The sulfonyl group itself is a key pharmacophore in many therapeutic agents.[5][6] Consequently, the reliable identification of these molecules and their derivatives by mass spectrometry is a critical aspect of drug discovery and development.[7]
This guide will focus on elucidating the fragmentation pathways observed under common ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI), providing a predictive framework for spectral interpretation.
Foundational Principles of Fragmentation in Sulfonates
The fragmentation of sulfonates in mass spectrometry is largely dictated by the relative strengths of the bonds within the sulfonyl moiety and the nature of the substituents. Generally, the most labile bonds are the C-S and S-O bonds.
The Influence of Ionization Technique
The choice of ionization technique significantly impacts the observed fragmentation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards molecules with high-energy electrons, leading to extensive fragmentation.[8][9] This can provide detailed structural information but may result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[10][11] Fragmentation is then induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID), allowing for controlled structural elucidation.[12][13][14]
Core Fragmentation Pathways of Aryl Pentafluorophenyl Sulfonates
Based on the established fragmentation behavior of related aromatic sulfonamides and sulfonate esters, we can predict the primary fragmentation pathways for aryl pentafluorophenyl sulfonates.[15][16][17][18]
The Signature SO₂ Elimination: A Common Rearrangement
A hallmark fragmentation pathway for many aromatic sulfonamides and related compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da).[15][16][19] This process is often preceded by a rearrangement. In the context of aryl pentafluorophenyl sulfonates, this would likely involve the migration of the aryl group.
The presence of electron-withdrawing groups on the aryl ring can promote this SO₂ extrusion.[15] Given the strong electron-withdrawing nature of the pentafluorophenyl group, this pathway is expected to be a prominent feature in the mass spectra of these compounds.
Caption: Proposed SO₂ elimination pathway.
Cleavage of the Aryl-Sulfur Bond (C-S Cleavage)
Direct cleavage of the bond between the aryl ring and the sulfur atom is another characteristic fragmentation.[16] This leads to the formation of an aryl cation and a pentafluorophenyl sulfonate radical, or vice versa depending on charge distribution.
Caption: Aryl-Sulfur bond cleavage.
Cleavage of the Sulfur-Oxygen Bond (S-O Cleavage)
Cleavage of the S-O bond is also a probable fragmentation route. This would result in the formation of a pentafluorophenoxy radical and an aryl sulfonyl cation.
Caption: Sulfur-Oxygen bond cleavage.
Fragmentation of the Pentafluorophenyl Moiety
The pentafluorophenyl ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the sulfonate ester bonds. The fragmentation of perfluoroalkyl substances can be complex, sometimes involving fluorine migrations.[20] Loss of CF₂ or other fluorinated fragments may be observed, particularly under higher collision energies.
Summary of Expected Key Fragment Ions
The following table summarizes the expected key fragment ions for a generic aryl pentafluorophenyl sulfonate (Ar-SO₂-O-C₆F₅).
| Fragment Ion | Formation Pathway | Significance |
| [M - SO₂]⁺˙ | Rearrangement and elimination of SO₂ | Highly characteristic for sulfonates.[15][16] |
| [Ar]⁺ | C-S bond cleavage | Indicates the nature of the aryl group. |
| [Ar-SO₂]⁺ | S-O bond cleavage | Provides information about the aryl sulfonyl portion. |
| [C₆F₅O]⁻ / [C₆F₅O]⁺ | S-O bond cleavage | Confirms the presence of the pentafluorophenoxy group. |
| [C₆F₅]⁺ | Cleavage of the C-O bond | Indicates the pentafluorophenyl group. |
Experimental Protocol: A Self-Validating System
To reliably analyze aryl pentafluorophenyl sulfonates, a robust and self-validating experimental protocol is essential.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Dilution: Prepare a working solution of 1-10 µg/mL in the initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended for the analysis of these compounds, as they are often encountered in complex matrices.[7][18]
-
Chromatography:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ESI should be evaluated.[18]
-
Scan Mode: Full scan MS to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to obtain fragmentation data.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe the full range of fragment ions.
-
Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is highly recommended for accurate mass measurements to confirm elemental compositions of fragment ions.[13]
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion: A Predictive Framework for Structural Elucidation
The mass spectrometry fragmentation of aryl pentafluorophenyl sulfonates is governed by a set of predictable pathways, primarily involving the loss of SO₂ and cleavage of the C-S and S-O bonds. The highly electron-withdrawing nature of the pentafluorophenyl group plays a crucial role in directing these fragmentations. By understanding these core principles and employing a systematic analytical approach, researchers can confidently identify and characterize these important molecules, accelerating progress in drug discovery and chemical synthesis. The insights provided in this guide serve as a foundational reference for interpreting the rich structural information contained within the mass spectra of this compound class.
References
- Perreault, H., & Figeys, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1145–1153.
- ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- Kéki, S., Török, G., & Zsuga, M. (2007). Collision-induced Dissociation of Sulfur-Containing Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 18(11), 2051–2059.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
- Gao, H., Li, Y., & Li, H. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of mass spectrometry : JMS, 46(5), 526–530.
- Li, Y., Liu, D., & Wang, L. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of the American Society for Mass Spectrometry, 25(11), 1953–1962.
- Chemistry LibreTexts. (2023).
- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.
- Shimadzu. (2025). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050.
- Wang, Z., Hop, C. E., & Prakash, C. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of mass spectrometry : JMS, 45(10), 1149–1158.
- ResearchGate. (2025).
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Organic & Biomolecular Chemistry. (2025).
- PubMed. (n.d.).
- Benchchem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- Wang, Z., & G. T. (2002). The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. Rapid communications in mass spectrometry : RCM, 16(23), 2131–2138.
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- YouTube. (2022).
- YouTube. (2014).
- NIH. (n.d.).
- NIH. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. rroij.com [rroij.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Collision-induced dissociation of sulfur-containing imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collision-Induced Dissociation of Citrullinated Peptide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pentafluorophenyl Group: A Superior Leaving Group for Robust Chemical Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Leaving Group, a Strategic Synthetic Tool
In the landscape of modern organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, selectivity, and overall success. Among the arsenal of available options, the pentafluorophenyl (PFP) group has emerged not merely as a good leaving group, but as a strategic tool for chemists, particularly in the demanding fields of peptide synthesis and bioconjugation. This guide provides a comprehensive technical overview of the PFP group's role, delving into the fundamental principles that govern its reactivity and offering practical insights into its application.
The exceptional utility of the PFP group stems from the unique electronic properties imparted by the five fluorine atoms adorning the phenyl ring. These strongly electron-withdrawing atoms create a highly electron-deficient aromatic system, which in turn significantly enhances the acidity of the corresponding pentafluorophenol (PFP-OH).[1] This increased acidity translates to a more stable pentafluorophenoxide anion, the conjugate base, which is the actual leaving group in many reactions. A more stable leaving group is a better leaving group, as it is less likely to reverse the reaction.
The Science Behind the Superiority: Electronic Effects and Stability
The efficacy of the pentafluorophenyl group as a leaving group is rooted in fundamental principles of physical organic chemistry. The key factors at play are:
-
Inductive Effect: The high electronegativity of the five fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the C-O bond of a pentafluorophenyl ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect: While fluorine atoms can theoretically donate electron density via a +R (resonance) effect, in the case of the pentafluorophenyl group, the strong -I effect overwhelmingly dominates.
-
Leaving Group Stability: The stability of the departing pentafluorophenoxide anion is paramount. The negative charge on the oxygen atom is stabilized through the inductive effects of the fluorine atoms, effectively dispersing the charge and making the anion less basic and a better leaving group.
This combination of electronic effects makes pentafluorophenyl esters highly reactive towards nucleophiles under mild conditions, a crucial advantage when working with sensitive biological molecules.[2]
Quantitative Comparison of Leaving Group Ability
The superiority of the pentafluorophenyl group as a leaving group can be quantified through kinetic studies and comparison of pKa values. A lower pKa of the conjugate acid of the leaving group generally correlates with better leaving group ability.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid (in water, unless specified) | Relative Rate of Amide Bond Formation (OPFP = 111) |
| Pentafluorophenoxide (PFP-O⁻) | Pentafluorophenol | ~5.5 (in DMSO) [3] | 111 [4] |
| Pentachlorophenoxide (PCP-O⁻) | Pentachlorophenol | ~5.3 (in DMSO) | 3.4[4] |
| p-Nitrophenoxide (pNP-O⁻) | p-Nitrophenol | 7.15 | 1[4] |
| N-Hydroxysuccinimidyl (NHS) | N-Hydroxysuccinimide | ~6.0 | - |
| Triflate (TfO⁻) | Triflic Acid | -12 | - |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8[5] | - |
| Iodide (I⁻) | Hydroiodic Acid | -9.5[5] | - |
| Bromide (Br⁻) | Hydrobromic Acid | -9[5] | - |
| Chloride (Cl⁻) | Hydrochloric Acid | -7[5] | - |
Note: Direct kinetic comparisons across different reaction types can be challenging. The relative rates provided are for a specific amide bond formation reaction and serve as a useful illustration of the PFP ester's high reactivity in this context.
Kinetic studies have demonstrated the remarkable reactivity of PFP esters. For instance, in peptide coupling reactions, the relative rate of reaction for a pentafluorophenyl ester (OPFP) was found to be significantly higher than that of a pentachlorophenyl ester (OPCP) and a p-nitrophenyl ester (ONp), with a ratio of 111:3.4:1, respectively.[4] This high coupling rate is advantageous in minimizing or eliminating undesirable side reactions.[4]
Applications in Peptide Synthesis: A Workhorse for Amide Bond Formation
The most prominent application of the pentafluorophenyl group is in the activation of carboxylic acids for peptide synthesis. Pentafluorophenyl esters of amino acids are widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2]
The key advantages of using PFP esters in peptide synthesis include:
-
High Reactivity: As discussed, PFP esters react rapidly with the N-terminus of an amino acid or peptide, leading to efficient amide bond formation.[6]
-
Stability: Despite their high reactivity, PFP esters exhibit good stability and can often be isolated and stored as crystalline solids.[2] They are also less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, which is a significant advantage in aqueous reaction environments.[7][8][9]
-
Reduced Side Reactions: The rapid coupling rates achieved with PFP esters help to minimize side reactions, such as the bisacylation of the Fmoc protecting group that can occur with slower coupling methods.[4]
-
Avoidance of Additives: In some cases, the high reactivity of PFP esters allows for peptide bond formation without the need for additional coupling additives, leading to simpler reaction mixtures and easier purification.
Workflow for PFP Ester-Mediated Peptide Coupling
Caption: Workflow for PFP ester-mediated peptide coupling.
Experimental Protocol: Synthesis of an Fmoc-Amino Acid PFP Ester
This protocol describes a general procedure for the synthesis of an Fmoc-amino acid pentafluorophenyl ester using a carbodiimide coupling agent.[10]
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
Pentafluorophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the Fmoc-protected amino acid and pentafluorophenol in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide (DCC or EDCI) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
If using EDCI, the urea byproduct is water-soluble and will be removed during the workup.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mechanism of PFP Ester-Mediated Amidation
The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the pentafluorophenoxide leaving group.
Caption: Mechanism of PFP ester-mediated amidation.
Computational studies on the aminolysis of esters support a stepwise mechanism involving a tetrahedral intermediate, although a concerted mechanism can also be operative.[4][11] The presence of the electron-withdrawing pentafluorophenyl group is expected to stabilize the tetrahedral intermediate and lower the activation energy for its formation.
Bioconjugation and Protein Labeling: Precision and Selectivity
The favorable properties of PFP esters extend to the field of bioconjugation, where they are used to attach various moieties, such as polyethylene glycol (PEG), fluorophores, and haptens, to proteins and other biomolecules.[9][12] The reaction typically targets the primary amines of lysine side chains and the N-terminus of the protein.
A remarkable feature of PFP esters in this context is their potential for site-selective labeling. In some cases, fluoro-phenyl esters have been shown to preferentially label a single lysine residue on an antibody, even in the presence of many other accessible lysines.[13][14] This selectivity is attributed to the local microenvironment of the specific lysine residue, which can accelerate the rate of labeling.
Experimental Protocol: Conjugation of a PFP Ester-Activated Molecule to a Protein
This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein in an aqueous buffer.[7]
Materials:
-
PFP ester-activated molecule (e.g., PEG-PFP, Fluorophore-PFP)
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the PFP ester-activated molecule in the organic solvent (e.g., 10-100 mM). This solution should be prepared immediately before use, as PFP esters are moisture-sensitive.[12]
-
Add the desired molar excess of the PFP ester solution to the protein solution with gentle stirring. The optimal molar ratio of PFP ester to protein should be determined empirically.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4 °C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quench the reaction by adding the quenching solution to consume any unreacted PFP ester.
-
Purify the protein conjugate from unreacted labeling reagent and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
Expanding the Horizon: The PFP Group in Broader Organic Synthesis
While its role in amide bond formation is well-established, the utility of the pentafluorophenyl group as a leaving group extends to other areas of organic synthesis. For example, PFP esters can be used as precursors for the synthesis of other carboxylic acid derivatives.
Furthermore, the PFP group can act as an activating group for other transformations. For instance, the pentafluorophenyl group has been shown to significantly increase the acidity of the α-hydrogen of an ester, facilitating regioselective H/D exchange to produce α-deuterated carboxylic acid derivatives.[13]
Conclusion: A Versatile and Indispensable Tool
The pentafluorophenyl group has firmly established itself as a superior leaving group in organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms, lead to high reactivity, good stability of the corresponding esters, and often, enhanced selectivity. From its workhorse role in peptide synthesis to its precision in bioconjugation and its emerging applications in other areas of organic chemistry, the PFP group offers a powerful and versatile tool for chemists. As the demand for more efficient and selective synthetic methods continues to grow, the strategic application of the pentafluorophenyl group is poised to play an even more significant role in the development of new therapeutics, diagnostics, and materials.
References
-
Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Retrieved from [Link]
- Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 29(11), 2815-2822.
- Green, D. T., & Shepherd, N. E. (2021).
- Li, Z., et al. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange.
- Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.
- Alford, V. M., et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates.
- Adamczyk, M., Fishpaugh, J. R., & Heuser, K. J. (1997). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein.
- Ilieva, S., et al. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496-1502.
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
ResearchGate. (2014). How do I form an ester using pentafluorophenol?. Retrieved from [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]
-
ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]
-
Figshare. (n.d.). Collection - Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia - The Journal of Organic Chemistry. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from [Link]
-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
Wikipedia. (2024). Pentafluorophenyl esters. Retrieved from [Link]
-
PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer. Retrieved from [Link]
-
National Institutes of Health. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. Retrieved from [Link]
-
PubMed Central. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. Retrieved from [Link]
Sources
- 1. survivaltechnologies.in [survivaltechnologies.in]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Pentafluorophenyl Esters: A Theoretical and Computational Guide
For Immediate Release
Shanghai, China – January 23, 2026 – In the landscape of bioconjugation and peptide synthesis, the choice of activating group is paramount to the success of coupling reactions. Among the array of options, pentafluorophenyl (PFP) esters have emerged as highly efficient acylating agents. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the theoretical underpinnings of PFP ester reactivity, leveraging computational chemistry to elucidate the mechanisms governing their utility.
Introduction: The Rise of Pentafluorophenyl Esters in Acylation Chemistry
Pentafluorophenyl esters are a class of "active esters" widely employed in the formation of amide bonds, a cornerstone of peptide synthesis and the conjugation of molecules to proteins. Their popularity stems from a favorable balance of high reactivity towards primary amines and relative stability in aqueous media, particularly when compared to other common activating groups like N-hydroxysuccinimide (NHS) esters. PFP esters are known to be less susceptible to spontaneous hydrolysis, a competing reaction that can significantly lower conjugation yields. This guide will delve into the electronic and mechanistic factors that confer these advantageous properties, moving beyond empirical observations to a robust theoretical framework.
The Electronic Architecture of Reactivity: A Quantum Chemical Perspective
The enhanced reactivity of PFP esters is fundamentally rooted in the potent electron-withdrawing nature of the pentafluorophenyl group. This effect is twofold:
-
Activation of the Carbonyl Group: The five fluorine atoms on the phenyl ring inductively withdraw electron density, rendering the ester's carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.
-
Stabilization of the Leaving Group: The pentafluorophenolate anion is an excellent leaving group due to the ability of the electron-deficient aromatic ring to stabilize the resulting negative charge.
Computational studies, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into these electronic effects. Analysis of the molecular orbitals of PFP esters reveals a lower energy Lowest Unoccupied Molecular Orbital (LUMO) centered on the carbonyl carbon compared to less activated esters. This lower LUMO energy signifies a greater propensity to accept electrons from an incoming nucleophile.
Furthermore, theoretical calculations of the pKa of pentafluorophenol confirm its acidity, which correlates with the stability and, therefore, the leaving group ability of its conjugate base.
Mechanistic Pathways of Aminolysis: A Computational Dissection
The reaction of a PFP ester with a primary amine, known as aminolysis, is the key step in many bioconjugation procedures. Computational modeling has been instrumental in elucidating the mechanistic details of this process, particularly the nature of the transition states and intermediates involved.
A recent computational study systematically analyzed the aminolysis of various activated esters, including pentafluorophenyl acetate (PFP-Ac), using a combination of the fast and robust semiempirical GFN2-xTB method and the high-level DLPNO-CCSD(T) method. This research provides a quantitative basis for understanding the reactivity trends.
The generally accepted mechanism for ester aminolysis can proceed through two primary pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.
Caption: General mechanisms for the aminolysis of PFP esters.
Transition State Analysis and Activation Barriers
The computational analysis of the reaction between PFP-Ac and an amine reveals that the activation energy barrier for aminolysis is significantly lower than that of less activated esters, such as phenyl acetate. This is in line with experimental observations of their high reactivity. The study highlights that the activation energy barrier for the aminolysis of PFP esters is comparable to that of NHS esters and 4-nitrophenyl esters, positioning them as highly effective acylating agents.
| Activated Ester | Calculated Activation Energy Barrier (kcal/mol) |
| Pentafluorophenyl Acetate (PFP-Ac) | Low |
| N-Hydroxysuccinimide Acetate (NHS-Ac) | Low |
| 4-Nitrophenyl Acetate (4-NO2-Ph-Ac) | Low |
| Hexafluoroisopropyl Acetate (HFIP-Ac) | High |
| Phenyl Acetate (Ph-Ac) | High |
| Table 1: Comparative computational analysis of activation energy barriers for the aminolysis of various activated esters. The term "Low" indicates a significantly lower barrier compared to "High," making these esters suitable for efficient post-polymerization modifications. |
The transition state for the rate-determining step, typically the formation of the tetrahedral intermediate, is stabilized by the electron-withdrawing nature of the pentafluorophenyl group. This stabilization lowers the overall energy required to reach the transition state, thus accelerating the reaction.
The Competing Reaction: A Theoretical Look at Hydrolysis
A critical factor in the practical utility of activated esters in aqueous environments is their susceptibility to hydrolysis. PFP esters are noted for their enhanced stability against hydrolysis compared to NHS esters.
The mechanism of ester hydrolysis, which can be acid or base-catalyzed, also proceeds through a tetrahedral intermediate. Computational studies can model this reaction to determine the activation energy barriers for hydrolysis. While specific DFT studies on PFP ester hydrolysis are not as prevalent in the literature, the principles of electronic effects still apply. The electron-withdrawing pentafluorophenyl group also activates the ester towards hydrolysis. However, the greater hydrophobicity of PFP esters compared to NHS esters may play a role in their observed stability in aqueous solutions by reducing the effective concentration of water at the reaction center.
Caption: Competing aminolysis and hydrolysis pathways for PFP esters.
Practical Implications and Experimental Design: A Self-Validating System
The theoretical insights into PFP ester reactivity provide a strong foundation for designing robust and efficient bioconjugation protocols.
Step-by-Step Protocol for Computational Analysis of PFP Ester Reactivity
For researchers wishing to conduct their own theoretical studies, the following workflow provides a self-validating system for investigating the reactivity of a novel PFP ester.
-
Model System Definition:
-
Define the specific PFP ester and amine nucleophile of interest. For initial studies, a simplified model of the amine (e.g., methylamine) can be used to reduce computational cost.
-
-
Conformational Search:
-
Perform a conformational search of the reactants, transition states, and products to identify the lowest energy structures. This can be achieved using molecular mechanics or semi-empirical methods.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of the ground states and transition states using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).
-
Perform frequency calculations to confirm that the ground states have no imaginary frequencies and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Calculations:
-
Perform single-point energy calculations at a higher level of theory (e.g., DLPNO-CCSD(T)) to obtain more accurate activation and reaction energies.
-
-
Solvent Effects:
-
Incorporate the effect of the solvent using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) or, for higher accuracy, an explicit solvent model with molecular dynamics simulations.
-
Caption: A typical computational workflow for studying PFP ester reactivity.
Conclusion: A Theoretically Grounded Approach to Bioconjugation
The high reactivity and relative stability of pentafluorophenyl esters are not merely empirical observations but are deeply rooted in their fundamental electronic structure and reaction energetics. Theoretical and computational studies provide an invaluable lens through which to understand and predict their behavior. By leveraging these insights, researchers can make more informed decisions in the design of bioconjugation strategies, leading to more efficient, reproducible, and successful outcomes in the development of novel therapeutics and research tools. The continued application of computational chemistry will undoubtedly further refine our understanding and expand the applications of these versatile reagents.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D. Retrieved from [Link]
- Ilieva, S., Galabov, B., Musaev, D. G., Morokuma, K., & Schaefer, H. F. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4
Methodological & Application
reaction of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate with primary amines
Application Note & Protocol Guide
Topic: The Strategic Synthesis of N-Substituted 2,4-Dichlorobenzenesulfonamides via Pentafluorophenyl Ester Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Traditional synthesis relying on sulfonyl chlorides often requires harsh conditions and suffers from limited functional group tolerance and moisture sensitivity. This guide details a robust and versatile alternative for the synthesis of N-substituted 2,4-dichlorobenzenesulfonamides through the . The use of the pentafluorophenyl (PFP) sulfonate ester serves as a highly efficient and stable platform for the sulfonylation of amines.[1] This methodology offers significant advantages, including mild reaction conditions, high yields, excellent chemoselectivity, and broad substrate scope, making it particularly suitable for complex molecule synthesis and late-stage functionalization in drug discovery programs.
Introduction: The Rationale for PFP Sulfonate Esters in Sulfonamide Synthesis
The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry.[2][3] The 2,4-dichlorobenzenesulfonamide motif, in particular, is a valuable scaffold due to its electronic properties and metabolic stability. The classical approach, involving the reaction of 2,4-dichlorobenzenesulfonyl chloride with amines, is often hampered by the high reactivity and instability of the sulfonyl chloride, which can lead to side reactions and decomposition upon storage or in the presence of moisture.
Pentafluorophenyl (PFP) sulfonate esters have emerged as superior reagents for this purpose.[1][4] The PFP group functions as an exceptional leaving group, activated by the strong inductive electron-withdrawing effect of the five fluorine atoms. This renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines. Key advantages of this approach include:
-
Enhanced Stability: PFP sulfonate esters are typically crystalline, shelf-stable solids, unlike their highly moisture-sensitive sulfonyl chloride counterparts.[4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
High Purity and Yields: The reaction is clean, often providing the desired sulfonamide in high yield with straightforward purification.
-
Reduced Hydrolysis: PFP esters are significantly less prone to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, ensuring higher reaction efficiency in various solvents.[5]
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic substitution at the sulfur center. The lone pair of the primary amine nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the PFP sulfonate ester. This process results in the formation of a new sulfur-nitrogen (S-N) bond and the displacement of the highly stable pentafluorophenoxide anion.
The stability of the pentafluorophenoxide leaving group (pKa of pentafluorophenol is ~5.5) is the primary driving force for the reaction, allowing it to proceed under neutral or mildly basic conditions without the need for strong, non-nucleophilic bases that can complicate purification.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
This section is divided into two parts: the synthesis of the PFP sulfonate ester precursor and the subsequent general protocol for its reaction with primary amines.
Part A: Synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
This precursor is synthesized from commercially available starting materials. The reaction involves the coupling of 2,4-dichlorobenzenesulfonyl chloride with pentafluorophenol.
Materials and Equipment:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Pentafluorophenol
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bars
-
Round-bottom flask with inert gas inlet (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add pentafluorophenol (1.0 eq).
-
Dissolve the pentafluorophenol in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled pentafluorophenol solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) or recrystallization to yield the title compound as a white solid.
Part B: General Protocol for Reaction with Primary Amines
This protocol is a general guideline and may be optimized for specific amine substrates.
Materials and Equipment:
-
This compound
-
Primary amine of choice
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bars
-
Reaction vials or flask
Step-by-Step Protocol:
-
In a reaction vial, dissolve this compound (1.0 eq) in DCM or DMF (0.1-0.2 M).
-
Add the primary amine (1.2 eq) to the solution. For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Once the starting sulfonate ester is consumed, dilute the mixture with ethyl acetate or DCM.
-
Workup:
-
Wash the organic layer with 1 M HCl (2x) to remove excess amine and any base.
-
Wash with saturated NaHCO₃ solution (2x) to remove the pentafluorophenol byproduct.
-
Wash with brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure N-substituted 2,4-dichlorobenzenesulfonamide.
Representative Results: Substrate Scope
The reaction demonstrates broad applicability across various primary amines. The following table summarizes typical results obtained using the general protocol.
| Entry | Primary Amine (R-NH₂) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 2 | 95 |
| 2 | Aniline | DMF | 8 | 88 |
| 3 | Cyclohexylamine | DCM | 1.5 | 97 |
| 4 | tert-Butylamine | DMF | 12 | 75 |
| 5 | Glycine methyl ester HCl | DMF¹ | 6 | 91 |
| 6 | 4-Methoxybenzylamine | DCM | 2 | 94 |
¹ Reaction performed with 2.5 eq of triethylamine.
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Sterically hindered amine; low nucleophilicity of amine (e.g., electron-deficient anilines). | Switch to a more polar solvent like DMF. Increase reaction temperature to 40-50 °C. Increase reaction time. |
| Low Yield | Inefficient workup; loss of polar product in aqueous layers. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent. |
| Difficult Purification | Product co-elutes with pentafluorophenol byproduct. | Ensure the NaHCO₃ wash during workup is thorough. A small amount of triethylamine can be added to the chromatography solvent system to keep the phenolic byproduct on the baseline. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2,4-Dichlorobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Pentafluorophenol is toxic and an irritant. Avoid inhalation and skin contact.
-
Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Mondal, S., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Retrieved from [Link]
-
Mondal, S., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]
-
Pirkle, W. H., & Boeder, C. W. (1978). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Organic Chemistry, 43(11), 2091-2093. Retrieved from [Link]
-
Lin, S., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (2017). CN106349025A - Preparation process of 2,4-dichlorophenol.
-
Wu, J., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(11), 4201–4205. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Retrieved from [Link]
-
Penn State University. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Penn State Research Database. Retrieved from [Link]
-
ResearchGate. (2025). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Retrieved from [Link]
-
ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]
-
Procter, D. J., et al. (2008). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 10(19), 4227–4230. Retrieved from [Link]
-
ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]
- Google Patents. (2013). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
-
National Institutes of Health. (2015). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 49(14), 8563–8571. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of N-Aryl Sulfonamides using Pentafluorophenyl 2,4-Dichlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of N-aryl sulfonamides, a crucial scaffold in medicinal chemistry, utilizing the highly reactive reagent, pentafluorophenyl 2,4-dichlorobenzenesulfonate. N-aryl sulfonamides are prevalent in a wide array of pharmaceuticals, demonstrating antibacterial, anticancer, and anti-inflammatory properties.[1] This protocol offers a robust and efficient method for the formation of the critical S-N bond, leveraging the exceptional leaving group ability of the pentafluorophenoxy moiety. The following sections will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization of the target compounds.
Introduction: The Significance of N-Aryl Sulfonamides and the Pentafluorophenyl Ester Advantage
N-aryl sulfonamides are a cornerstone in drug discovery and development. Their widespread application stems from their ability to mimic the transition state of peptide hydrolysis and act as bioisosteres for other functional groups, leading to a broad spectrum of biological activities. Traditional methods for their synthesis often involve the use of sulfonyl chlorides, which can be harsh and may not be suitable for sensitive substrates.
The use of pentafluorophenyl (PFP) esters as activating groups for sulfonic acids presents a significant advancement in the synthesis of sulfonamides. The strong electron-withdrawing nature of the fluorine atoms in the PFP group makes the sulfonate ester exceptionally electrophilic and the pentafluorophenoxide an excellent leaving group. This heightened reactivity allows for the sulfonylation of anilines to proceed under mild conditions, often at room temperature, with high yields and purity. This method provides a valuable alternative to traditional approaches, particularly when dealing with complex or delicate molecular architectures.
Mechanistic Rationale
The synthesis of N-aryl sulfonamides from pentafluorophenyl 2,4-dichlorobenzenesulfonate and an aniline derivative proceeds via a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur center of the sulfonate ester. This is followed by the departure of the highly stabilized pentafluorophenoxide leaving group, leading to the formation of the desired N-aryl sulfonamide. The reaction is typically facilitated by a non-nucleophilic base to neutralize the sulfonic acid by-product.
Caption: Generalized reaction mechanism for N-aryl sulfonamide synthesis.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide
This protocol details the synthesis of a representative N-aryl sulfonamide. The principles can be adapted for a variety of substituted anilines.
Materials and Reagents
| Reagent | Supplier | Grade |
| Pentafluorophenyl 2,4-dichlorobenzenesulfonate | Various | ≥98% |
| 4-Methoxyaniline (p-Anisidine) | Various | ≥99% |
| Triethylamine (TEA) or Pyridine | Various | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Various | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | Various | 1 M aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | Aqueous solution |
| Brine | In-house prep. | Saturated NaCl(aq) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Various | For drying |
| Silica Gel | Various | For chromatography |
| Hexane | Various | HPLC grade |
| Ethyl Acetate | Various | HPLC grade |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of N-aryl sulfonamides.
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Addition of the Sulfonating Agent:
-
In a separate flask, dissolve pentafluorophenyl 2,4-dichlorobenzenesulfonate (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonate ester dropwise to the cooled aniline solution over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting aniline is a good indicator of reaction completion.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide.
-
Characterization
The purified product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity of the compound.
-
FT-IR: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Results and Discussion
The reaction is expected to proceed cleanly, providing the desired N-aryl sulfonamide in good to excellent yield. The use of the pentafluorophenyl ester as the sulfonating agent allows for mild reaction conditions, which is advantageous for substrates with sensitive functional groups.
Table 2: Representative Reaction Parameters
| Parameter | Condition |
| Aniline:Sulfonate Ester Ratio | 1 : 1.05 |
| Base | Triethylamine (1.5 eq) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 80-95% |
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, the reaction can be gently heated to 30-40 °C. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the highly reactive sulfonate ester.
-
Low Yield: This may be due to incomplete reaction or loss of product during work-up and purification. Ensure thorough extraction and careful handling during chromatography.
-
Side Products: The formation of diaryl sulfonamides (from the reaction of the product with another molecule of aniline) can occur if an excess of the aniline is used or if the reaction is run at elevated temperatures for an extended period.
Conclusion
The use of pentafluorophenyl 2,4-dichlorobenzenesulfonate offers a highly efficient and mild method for the synthesis of N-aryl sulfonamides. The protocol is straightforward, scalable, and applicable to a wide range of aniline derivatives, making it a valuable tool for medicinal chemists and researchers in drug development. The enhanced reactivity of the pentafluorophenyl ester allows for rapid reaction times and high yields, streamlining the synthesis of this important class of compounds.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 2013, 135(29), 10638–10641. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 2006, 71(8), 3198-3209. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 2023, 11, 1245881. [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances, 2023, 13(38), 26685-26705. [Link]
-
N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(Pt 2), o229. [Link]
Sources
Application Notes and Protocols: Strategic Base Selection for Sulfonylation with 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
Introduction: The Critical Role of Sulfonylation and the Advantage of Activated Esters
In the landscape of modern drug discovery and development, the sulfonamide and sulfonate ester moieties are of paramount importance, featuring prominently in a wide array of therapeutic agents. The strategic installation of these functional groups is a cornerstone of medicinal chemistry. The choice of the sulfonylating agent is critical to the success of these transformations. Highly activated sulfonylating agents are often employed to achieve efficient reactions, especially with less nucleophilic substrates.
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate stands out as a potent sulfonylating agent. The pentafluorophenyl group is strongly electron-withdrawing, rendering the sulfonate a superb leaving group.[1] This inherent reactivity allows for sulfonylation reactions to proceed under mild conditions, a significant advantage when dealing with sensitive and complex molecular architectures.[1] However, this high reactivity also presents a challenge: the need for meticulous control to ensure selectivity and avoid unwanted side reactions. The key to harnessing the power of this reagent lies in the judicious selection of a base.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal base for sulfonylation reactions using this compound. We will delve into the mechanistic considerations that govern base selection and provide detailed, actionable protocols for the sulfonylation of common nucleophiles.
The Cornerstone of Control: Mechanistic Insights into Base Selection
The primary role of the base in a sulfonylation reaction is to deprotonate the nucleophile (e.g., an amine or an alcohol), thereby increasing its nucleophilicity and initiating the attack on the electrophilic sulfur atom of the sulfonylating agent. In the case of amine sulfonylation, the base also serves to neutralize the sulfonic acid byproduct generated during the reaction. However, the choice of base is not a one-size-fits-all decision. Several key factors must be considered to ensure a successful and clean reaction.
Basicity (pKa): Matching Strength to the Substrate
The basicity of the chosen base, typically expressed by the pKa of its conjugate acid, is a fundamental parameter. The base must be sufficiently strong to deprotonate the nucleophile but not so strong as to cause undesirable side reactions, such as deprotonation of other acidic protons in the substrate or promoting elimination reactions.
-
For Alcohols (pKa ~16-18): A relatively strong base is required to generate the corresponding alkoxide. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and in some cases, stronger non-nucleophilic bases may be necessary.
-
For Primary and Secondary Amines (pKa of conjugate acid ~10-11): Weaker bases are generally sufficient. Tertiary amines are standard, with pyridine and its derivatives being common choices.
-
For Less Nucleophilic Amines (e.g., anilines): A stronger base might be required to facilitate the reaction, but care must be taken to avoid side reactions on the aromatic ring.
Nucleophilicity: The "Non-Nucleophilic" Ideal
An ideal base for sulfonylation should be non-nucleophilic.[2] This is crucial to prevent the base itself from attacking the highly electrophilic sulfonylating agent, which would lead to the formation of unwanted byproducts and consumption of the reagent.
-
Sterically Hindered Bases: Bases with significant steric bulk around the basic center, such as N,N-diisopropylethylamine (DIPEA) and 2,6-lutidine, are excellent examples of non-nucleophilic bases.[3] Their steric hindrance impedes their ability to act as nucleophiles while preserving their capacity to function as proton abstractors.[4]
-
Pyridine and its Derivatives: While pyridine is nucleophilic and can form a reactive sulfonylpyridinium intermediate, this can sometimes be advantageous in accelerating the reaction, particularly with less reactive nucleophiles.[5] However, for highly sensitive substrates, a more hindered pyridine derivative like 2,6-lutidine is a safer choice.
Steric Hindrance: A Tool for Selectivity
The steric environment of both the substrate and the base plays a critical role in the outcome of the reaction.
-
Substrate Steric Hindrance: For sterically congested nucleophiles, a less hindered base may be required to access the proton that needs to be removed. Conversely, a highly reactive, unhindered nucleophile might benefit from a more sterically demanding base to temper its reactivity and prevent side reactions like di-sulfonylation in primary amines.[6]
-
Base Steric Hindrance: As mentioned, sterically hindered bases are valuable for their low nucleophilicity.[3]
Solubility: Ensuring a Homogeneous Reaction Environment
The solubility of all reaction components, including the substrate, sulfonylating agent, base, and the resulting salt byproduct, in the chosen solvent is critical for a successful reaction. An insoluble base or salt can coat the reactants and impede the reaction.
-
Common Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are frequently used for sulfonylation reactions.
-
Base Solubility: Organic bases like TEA and DIPEA are generally soluble in common organic solvents. Inorganic bases such as potassium carbonate may require the use of a more polar solvent or phase-transfer catalysis.
The interplay of these factors is summarized in the decision-making workflow below.
Caption: A decision workflow for selecting an appropriate base for sulfonylation reactions.
Data Presentation: A Comparative Overview of Common Bases
The following table provides a summary of the properties of commonly used bases in sulfonylation reactions to aid in selection.
| Base | pKa of Conjugate Acid | Structure | Key Characteristics | Typical Applications |
| Triethylamine (TEA) | 10.75 | (CH₃CH₂)₃N | Good general-purpose base, moderately nucleophilic. | Standard sulfonylation of amines and alcohols. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | ((CH₃)₂CH)₂NCH₂CH₃ | Non-nucleophilic due to steric hindrance.[3] | Sulfonylation of sensitive substrates where nucleophilic attack by the base is a concern. |
| Pyridine | 5.25 | C₅H₅N | Weakly basic, can act as a nucleophilic catalyst.[5] | Often used as both a base and a solvent for sulfonylation of alcohols. |
| 2,6-Lutidine | 6.77 | (CH₃)₂C₅H₃N | Sterically hindered, non-nucleophilic pyridine derivative. | Sulfonylation of substrates prone to side reactions with pyridine. |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | (CH₃)₂NC₅H₄N | Highly nucleophilic catalyst, used in catalytic amounts with a stoichiometric base.[7] | To accelerate slow sulfonylation reactions, especially with unreactive alcohols.[7] |
| Potassium Carbonate (K₂CO₃) | 10.33 | K₂CO₃ | Inorganic base, requires a polar solvent or phase-transfer catalyst. | Cost-effective option for large-scale reactions with stable substrates. |
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide detailed, step-by-step methodologies for the sulfonylation of representative nucleophiles.
Protocol 1: Sulfonylation of a Primary Aliphatic Amine
Objective: To synthesize N-benzyl-2,4-dichlorobenzenesulfonamide.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonylating agent dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the sulfonylation of a primary amine.
Protocol 2: Sulfonylation of a Secondary Alcohol
Objective: To synthesize cyclohexyl 2,4-dichlorobenzenesulfonate.
Materials:
-
Cyclohexanol
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Acetonitrile (ACN), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.0 eq).
-
Dissolve the alcohol in anhydrous ACN (approximately 0.1 M concentration).
-
Add DIPEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through in-process monitoring and characterization of the final product.
-
Reaction Monitoring: The progress of each reaction should be carefully monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak are clear indicators of reaction progression.
-
Product Characterization: The identity and purity of the final sulfonated product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the products should be consistent with the desired structure.
Conclusion: A Strategic Approach to Sulfonylation
The use of the highly activated sulfonylating agent, this compound, offers a powerful tool for the synthesis of sulfonamides and sulfonate esters, which are crucial components of many pharmaceutical compounds. The key to successfully employing this reagent is a deep understanding of the principles governing base selection. By carefully considering the basicity, nucleophilicity, steric hindrance, and solubility of the base in the context of the specific substrate, researchers can achieve high yields and purity while minimizing side reactions. The detailed protocols and decision-making framework provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development, enabling them to confidently and effectively utilize this potent sulfonylating agent in their synthetic endeavors.
References
-
Williams, R. M., & F-T., Chetri. (2021). Synthesis of Sulfonamides and Sulfonates. In Comprehensive Organic Synthesis II (Second Edition, Vol. 6, pp. 533-571). Elsevier. [Link]
-
Pentafluorophenyl esters. (2023). In Wikipedia. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023, November 18). The Organic Chemistry Tutor. [Link]
-
Non-nucleophilic base. (2023). In Wikipedia. [Link]
-
Iversen, L. F., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 40(49), 14812–14820. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). RSC Advances, 7(43), 26955–26962. [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chemistry – A European Journal, 28(1). [Link]
-
A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (2007). The Journal of Organic Chemistry, 72(15), 5894–5897. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008). The Journal of Organic Chemistry, 73(12), 4642–4648. [Link]
-
Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. (2005). Organic Letters, 7(5), 843–846. [Link]
-
One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. (2021). Organic Letters, 23(11), 4340–4345. [Link]
Sources
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Amino Acids using 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate for Enhanced Analytical Detection
Introduction: The Rationale for Advanced Amino Acid Derivatization
The precise and sensitive quantification of amino acids is a cornerstone of numerous research fields, from proteomics and metabolomics to clinical diagnostics and nutritional science. However, the inherent properties of amino acids—high polarity and low volatility—present significant challenges for their direct analysis by modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). To overcome these limitations, derivatization of the amino functional group is a widely employed strategy to enhance their chromatographic behavior and detection sensitivity.
This application note details a robust methodology for the derivatization of primary and secondary amino acids using 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate. This reagent offers a unique combination of a highly activated sulfonate ester with a pentafluorophenyl (PFP) leaving group, which is known for its stability and efficiency in acylation reactions. The resulting N-(2,4-dichlorobenzenesulfonyl) amino acid derivatives exhibit increased hydrophobicity, leading to improved retention and resolution in reversed-phase chromatography, and the dichlorobenzenesulfonyl moiety provides a strong chromophore for UV detection.
The formation of a stable sulfonamide bond between the reagent and the amino acid ensures the integrity of the derivative throughout the analytical process. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-performance method for amino acid analysis.
Reaction Principle and Mechanism
The derivatization reaction proceeds via a nucleophilic substitution at the sulfur atom of the this compound. The lone pair of electrons on the nitrogen atom of the amino acid's primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center. This leads to the formation of a pentavalent sulfur intermediate, which then collapses, expelling the stable pentafluorophenolate anion as the leaving group. The stability of the pentafluorophenolate is a key driving force for the reaction. The final product is a highly stable N-(2,4-dichlorobenzenesulfonyl) amino acid. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: Proposed reaction mechanism for the derivatization of an amino acid.
Materials and Reagents
-
Amino Acid Standards: Analytical grade individual amino acid standards or a standard mixture.
-
Derivatization Reagent: this compound (synthesis may be required if not commercially available).
-
Solvent: Anhydrous Acetonitrile (ACN), HPLC grade.
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), high purity.
-
Buffer: 0.1 M Sodium borate buffer, pH 9.5.
-
Quenching Solution: 1 M Hydrochloric acid (HCl).
-
Extraction Solvent: Ethyl acetate, HPLC grade.
-
Drying Agent: Anhydrous sodium sulfate.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Standard Laboratory Equipment: Vortex mixer, centrifuge, nitrogen evaporator, pH meter, analytical balance.
Experimental Protocol
This protocol provides a general guideline for the derivatization of amino acids. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific amino acids or sample matrices.
1. Preparation of Reagents:
-
Amino Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve the amino acid standard(s) in 0.1 M HCl.
-
Derivatization Reagent Solution (10 mg/mL): Immediately before use, dissolve this compound in anhydrous acetonitrile.
-
Base Solution (10% v/v): Prepare a 10% solution of TEA or DIPEA in anhydrous acetonitrile.
2. Derivatization Procedure:
-
Pipette 100 µL of the amino acid stock solution into a clean reaction vial.
-
Add 200 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 50 µL of the base solution and vortex briefly.
-
Add 100 µL of the derivatization reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Quench the reaction by adding 50 µL of 1 M HCl. Vortex briefly.
-
Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes to extract the derivatized amino acid.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
Caption: Step-by-step experimental workflow for amino acid derivatization.
Data Presentation: Expected Derivatization Performance
The following table presents representative expected reaction times and yields for the derivatization of several amino acids based on general principles of their reactivity. Actual results may vary and require optimization.
| Amino Acid | Side Chain | Expected Reaction Time (min) | Expected Yield (%) | Notes |
| Glycine | H | 30 | > 95 | Simple, unhindered amino acid. |
| Alanine | CH₃ | 30 | > 95 | Small, non-reactive side chain. |
| Valine | CH(CH₃)₂ | 45-60 | 85-95 | Steric hindrance from the bulky side chain may slow the reaction. |
| Phenylalanine | CH₂-Ph | 30-45 | > 90 | Aromatic side chain is non-reactive under these conditions. |
| Lysine | (CH₂)₄-NH₂ | 30 | > 90 | Both the alpha- and epsilon-amino groups will be derivatized. |
| Proline | Pyrrolidine | 60-90 | 70-85 | As a secondary amine, proline reacts more slowly. |
Method Validation and Trustworthiness
To ensure the reliability and accuracy of this derivatization protocol, the following validation steps are recommended:
-
Confirmation of Derivative Structure: The identity of the N-(2,4-dichlorobenzenesulfonyl) amino acid derivatives should be confirmed using mass spectrometry (MS) to verify the expected molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and the site of derivatization.
-
Optimization of Reaction Conditions: A design of experiments (DoE) approach can be employed to systematically optimize parameters such as pH, temperature, reaction time, and the molar ratio of derivatization reagent to amino acid to maximize the yield for a specific set of amino acids.
-
Quantification and Linearity: Once the method is optimized, a calibration curve should be generated using a series of known concentrations of the derivatized amino acid standards. The linearity of the response (e.g., peak area in HPLC-UV) versus concentration should be established to ensure accurate quantification.
-
Reproducibility and Robustness: The precision and reproducibility of the entire method, from derivatization to analysis, should be assessed by performing replicate analyses on the same sample over several days. The robustness of the method can be evaluated by introducing small, deliberate variations in the experimental parameters.
Conclusion
The use of this compound as a derivatization reagent offers a promising and efficient method for the analysis of amino acids. The resulting stable sulfonamide derivatives exhibit excellent chromatographic properties and can be sensitively detected by UV. The proposed protocol provides a solid foundation for researchers to develop and validate a high-performance analytical method for amino acid quantification in various complex matrices.
References
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Gurnani, J., Narang, C. K., & Sherwani, M. R. K. (n.d.). Synthesis of Solid-Phase Peptides using New Base Labile Protecting Group: 2(2,4-Dinitrophenylsulphonyl) Ethyloxy-Carbonyl Chloride. Oriental Journal of Chemistry. Retrieved from [Link]
- Chen, S. (2004).
Troubleshooting & Optimization
Technical Support Center: Isolating 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate with High Fidelity
Welcome to the technical support center for handling highly reactive sulfonate esters. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the hydrolysis of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate during reaction workup. As researchers, scientists, and drug development professionals, we understand that maintaining the integrity of your compounds is paramount. This resource is designed to equip you with the knowledge and techniques to successfully isolate this challenging yet valuable chemical entity.
The Challenge: A Highly Activated System Prone to Hydrolysis
The target molecule, this compound, is a potent electrophile. This reactivity stems from the convergence of two key structural features: the 2,4-dichlorobenzenesulfonyl group and the pentafluorophenyl leaving group. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the pentafluorophenoxide an excellent leaving group.[1] This inherent reactivity makes the sulfonate ester highly susceptible to nucleophilic attack, with water being a common and problematic nucleophile, leading to hydrolysis and the formation of 2,4-dichlorobenzenesulfonic acid and pentafluorophenol.
Troubleshooting Guide: Addressing Hydrolysis During Workup
This section addresses common issues encountered during the workup of reactions involving this compound.
Question 1: My post-workup NMR or LC-MS analysis shows the presence of pentafluorophenol and 2,4-dichlorobenzenesulfonic acid. What went wrong?
Answer: The presence of these byproducts is a clear indication of hydrolysis. This typically occurs due to unintended exposure of your target compound to water during the workup process. The sources of water can be numerous and are often overlooked. A thorough review of your procedure is necessary to identify the point of water ingress.
Causality and Prevention:
-
Aqueous Quenching: Direct quenching of the reaction mixture with water or aqueous solutions (e.g., saturated ammonium chloride, sodium bicarbonate) is the most common cause of hydrolysis for this highly reactive sulfonate ester.
-
Solvent Contamination: Use of non-anhydrous solvents for extraction or chromatography can introduce sufficient water to cause significant degradation.
-
Atmospheric Moisture: Exposure of the reaction mixture or the isolated product to the atmosphere, especially on a humid day, can lead to hydrolysis on the surface of your glassware or during transfers.
-
"Wet" Glassware: Glassware that has not been properly dried will have a thin film of water that can react with your product.[2]
Immediate Corrective Actions:
-
Re-evaluate your workup strategy: If you are using an aqueous workup, you must switch to an anhydrous protocol.
-
Ensure truly anhydrous conditions: All solvents should be freshly dried over a suitable drying agent (e.g., molecular sieves), and glassware should be flame-dried or oven-dried immediately before use.[2]
-
Work under an inert atmosphere: Conduct all manipulations under a blanket of nitrogen or argon to minimize contact with atmospheric moisture.
Question 2: How can I quench my reaction to neutralize reagents without introducing water?
Answer: A stepwise quenching procedure using anhydrous organic solvents and reagents is crucial. This approach neutralizes reactive species without providing a source of water for hydrolysis.
Recommended Non-Aqueous Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) in an anhydrous solvent (e.g., dichloromethane or toluene) to neutralize any excess acid.
-
If the reaction contains highly reactive organometallics or hydrides, a sequential quench with a less reactive alcohol like isopropanol, followed by ethanol, can be performed before any further steps.[3][4]
Question 3: I need to perform an extraction. How can I do this without using water?
Answer: A non-aqueous extraction, also known as a liquid-liquid extraction with immiscible organic solvents, can be employed. This technique is less common but effective for separating compounds with different polarities without introducing water.
Example of a Non-Aqueous Extraction:
If your product is in a polar aprotic solvent like acetonitrile, you can extract it into a less polar, immiscible solvent like ethyl acetate or dichloromethane. The choice of solvents will depend on the solubility of your target compound and the impurities you wish to remove.
Alternatively, if the goal of the aqueous wash was to remove inorganic salts, filtration is a better anhydrous option. After quenching, dilute the reaction mixture with a non-polar solvent to precipitate the salts, which can then be removed by filtration through a pad of Celite®.
Question 4: My compound is still impure after an anhydrous workup. What are my purification options?
Answer: If impurities persist, purification methods that avoid water are necessary.
-
Precipitation/Crystallization from Non-Aqueous Solvents: This is a powerful technique for purifying solid compounds.[5][6][7] Dissolve the crude product in a minimum amount of a suitable anhydrous solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar, anhydrous anti-solvent (e.g., hexanes or pentane) until the solution becomes cloudy, indicating the onset of precipitation.[8][9] Cool the mixture to maximize recovery. The purified solid can then be collected by filtration.
-
Dry Column Chromatography: This technique is a variation of traditional column chromatography that is performed with a minimal amount of solvent.[10][11][12] The crude product is pre-adsorbed onto a small amount of silica gel, which is then loaded onto the top of a dry-packed column. The eluent is then passed through the column to separate the components.[13][14] This method significantly reduces the contact time of the sensitive compound with the stationary phase and the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (-20 °C is recommended).[15] The container should be placed inside a desiccator to protect it from ambient moisture. Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[15]
Q2: Are there any alternative activating groups for 2,4-dichlorobenzenesulfonic acid that are more resistant to hydrolysis?
A2: While the pentafluorophenyl ester is highly activating, other less reactive esters could be considered if the subsequent reaction allows for it. For example, esters derived from less acidic phenols such as 4-nitrophenol or 2,4,6-trichlorophenol are also activating but may offer slightly greater hydrolytic stability. However, this will likely come at the cost of reduced reactivity in the desired transformation.[16]
Q3: Can I use common drying agents like anhydrous magnesium sulfate or sodium sulfate directly in my reaction mixture?
A3: While these are excellent for drying organic solutions, adding them directly to a crude reaction mixture is generally not recommended as they can adsorb your product and complicate purification. It is better to perform an initial filtration to remove any precipitated salts or quenching byproducts, and then dry the resulting organic solution over anhydrous magnesium sulfate or sodium sulfate before solvent removal.
Data Summary Table: Solvent Properties for Anhydrous Workup
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20 °C) | Water Solubility ( g/100g ) | Common Uses in Anhydrous Workup |
| Dichloromethane | 39.6 | 3.1 | 9.1 | 2 | Extraction, Chromatography |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | 8.3 | Extraction, Chromatography |
| Acetonitrile | 81.6 | 5.8 | 37.5 | Miscible | Reaction Solvent |
| Toluene | 110.6 | 2.4 | 2.4 | 0.05 | Reaction Solvent, Extraction |
| Hexanes | ~69 | 0.1 | 1.9 | 0.01 | Anti-solvent, Chromatography |
| Diethyl Ether | 34.6 | 2.8 | 4.3 | 6.9 | Extraction |
Experimental Protocol: Recommended Anhydrous Workup
This protocol is designed to minimize exposure to water at every stage.
1. Reaction Quenching (Under Inert Atmosphere): a. Cool the reaction vessel to 0 °C using an ice/water bath. b. While stirring, slowly add a pre-prepared anhydrous solution of a non-nucleophilic base (e.g., 1.1 equivalents of 2,6-lutidine in anhydrous dichloromethane) to neutralize any acid catalysts or byproducts. c. Allow the mixture to stir for 15-20 minutes at 0 °C.
2. Removal of Salts: a. Dilute the quenched reaction mixture with a 2:1 mixture of anhydrous hexanes:ethyl acetate. This will cause inorganic salts to precipitate. b. Filter the mixture through a pad of Celite® under an inert atmosphere. Wash the filter cake with a small amount of the anhydrous hexanes:ethyl acetate mixture. c. Collect the filtrate in a flame-dried round-bottom flask.
3. Solvent Removal: a. Concentrate the filtrate in vacuo using a rotary evaporator. Be mindful not to heat the mixture excessively to prevent thermal decomposition.
4. Final Purification (if necessary): a. Option A: Non-Aqueous Precipitation: i. Dissolve the crude residue in a minimal amount of anhydrous dichloromethane. ii. Slowly add anhydrous hexanes with gentle swirling until the solution becomes persistently cloudy. iii. Cool the flask to 0 °C or -20 °C for 30 minutes to maximize precipitation. iv. Collect the solid product by filtration under an inert atmosphere, wash with a small amount of cold, anhydrous hexanes, and dry under high vacuum. b. Option B: Dry Column Chromatography: i. Dissolve the crude product in a minimal amount of anhydrous dichloromethane. ii. Add a small amount of dry silica gel and remove the solvent in vacuo to create a dry-loaded sample. iii. Prepare a column with dry-packed silica gel in the desired eluent system (e.g., a gradient of ethyl acetate in hexanes). iv. Carefully add the dry-loaded sample to the top of the column. v. Elute the column with the chosen solvent system, collecting fractions and analyzing by TLC to isolate the pure product.
Visual Workflow: Decision Tree for Workup Strategy
Caption: Decision tree for selecting an appropriate workup strategy.
References
- Crystallization from solution. (n.d.). Google Patents.
-
Many reactions involving phosphorus reagents require highly anhydrous and inert conditions for their successful implementation. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved January 23, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Stability of pentafluorophenyl/ pentafluorobenzyl ester under LDA. (2021). Reddit. Retrieved January 23, 2026, from [Link]
-
Column Chromatography. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
2,4,6-Trichlorophenyl formate is a stable crystalline compound. (2014). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Efficient Synthesis and Reaction Kinetics of Readily Water Soluble Esters Containing Sulfonic Groups. (2018). MDPI. Retrieved January 23, 2026, from [Link]
-
Quenching Reactive Substances. (2006). KGROUP. Retrieved January 23, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 23, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Quenching of Water Reactive Materials. (2016). The Sarpong Group. Retrieved January 23, 2026, from [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. (2005). PubMed. Retrieved January 23, 2026, from [Link]
-
Quenching guide. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Dry Column Chromatography (DCC). (2022). Sorbent Technologies, Inc. Retrieved January 23, 2026, from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Quenching Aluminum Components in Water: Problems and Alternatives. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Sulfonate Esters. (2019). Periodic Chemistry. Retrieved January 23, 2026, from [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][17][18]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryviews.org [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. sorbtech.com [sorbtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Coupling in Solid-Phase Peptide Synthesis with PFP Esters
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of incomplete coupling, specifically when using pentafluorophenyl (PFP) esters. Here, we will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to ensure the successful synthesis of your target peptides.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of PFP esters in SPPS and issues of incomplete coupling.
Q1: What are PFP esters and why are they used in SPPS?
Pentafluorophenyl (PFP) esters are highly reactive activated esters used to facilitate amide bond formation during solid-phase peptide synthesis.[1][2] The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This high reactivity allows for rapid and efficient coupling reactions.[3] One of the key advantages of using pre-formed PFP esters is the avoidance of in situ activation reagents, which can sometimes lead to side reactions with the growing peptide.[3]
Q2: What are the primary indicators of incomplete coupling?
The most direct indication of incomplete coupling is the presence of deletion sequences in the final crude peptide, as identified by mass spectrometry. During the synthesis, a positive result from a qualitative colorimetric test, such as the Kaiser test (for primary amines) or the TNBS test, after a coupling step indicates the presence of unreacted free amines on the resin.[4]
Q3: Can PFP esters be unstable?
While PFP esters are generally stable enough to be pre-formed and stored, they are sensitive to moisture.[5] Hydrolysis of the PFP ester will render it inactive and unable to participate in the coupling reaction.[5] It is crucial to store PFP esters under anhydrous conditions and to use anhydrous solvents during the coupling step.[5]
Q4: What is peptide aggregation and how does it affect coupling?
Peptide aggregation is the self-association of growing peptide chains on the solid support, often driven by intermolecular hydrogen bonding, particularly in hydrophobic sequences.[6] This aggregation can physically block access to the N-terminal amine, preventing the incoming activated amino acid from reaching the reaction site, leading to incomplete coupling.[4][6] Resin shrinking is a physical sign that aggregation may be occurring.[4]
II. In-Depth Troubleshooting Guides
When facing incomplete coupling, a systematic approach is necessary to identify and resolve the root cause. This section provides detailed troubleshooting strategies.
Guide 1: Diagnosing the Cause of Incomplete Coupling
A logical diagnostic workflow is the first step towards resolving coupling issues. The following diagram outlines a systematic approach to pinpointing the problem.
Caption: A workflow diagram for diagnosing incomplete coupling.
Guide 2: Addressing Reagent-Related Issues
The quality and handling of reagents are paramount for successful peptide synthesis.
-
PFP Ester Quality: PFP esters are susceptible to hydrolysis.[5] Always use fresh or properly stored PFP esters. It is recommended to handle them in a glove box or under a stream of inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Solvent Anhydrousness: The solvents used in SPPS, particularly the coupling solvent (typically DMF or NMP), must be of high purity and anhydrous. Water in the solvent will compete with the N-terminal amine for reaction with the PFP ester, leading to hydrolysis of the activated amino acid.
-
Deprotection Reagent Integrity: The standard deprotection reagent, piperidine in DMF, can degrade over time.[7] Use fresh solutions for each synthesis.
Guide 3: Overcoming 'Difficult' Sequences and Aggregation
Certain peptide sequences are inherently more challenging to synthesize due to steric hindrance or a high propensity for aggregation.
-
Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Val, Ile, Thr) can be sluggish.[8] Similarly, coupling to a sterically hindered N-terminal residue can also be difficult.
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures that mask the N-terminus, preventing efficient coupling.[4][6]
Strategies to Mitigate Aggregation and Steric Hindrance:
| Strategy | Description | When to Use |
| Double Coupling | Repeating the coupling step with a fresh portion of the activated amino acid. | For known sterically hindered couplings or after a positive Kaiser test. |
| Solvent Choice | Using N-methylpyrrolidone (NMP) instead of DMF, as NMP can be better at solvating growing peptide chains and disrupting aggregation.[9] | For hydrophobic sequences prone to aggregation.[9] |
| Chaotropic Agents | Adding chaotropic salts like LiCl to the coupling cocktail to disrupt secondary structures. | For severe aggregation issues. |
| High-Swelling Resins | Utilizing resins like TentaGel, which have a polyethylene glycol (PEG) core that can improve solvation of the peptide chain. | For the synthesis of long or hydrophobic peptides. |
| Pseudoproline Dipeptides | Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[4] | At strategic points within a sequence known to aggregate. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: The Kaiser Test (Qualitative Test for Primary Amines)
The Kaiser test is used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete reaction.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.[10]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 2: Capping Unreacted Amino Groups
If incomplete coupling is detected and cannot be resolved by double coupling, the unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. Acetylation is a common capping method.
Reagents:
-
Acetic Anhydride
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or pyridine)
-
DMF
Procedure:
-
After the coupling step, wash the resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:10:85 v/v/v ratio).
-
Add the capping solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin with DMF to remove excess capping reagents.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step. If the test is still positive, the capping procedure can be repeated.
Protocol 3: Double Coupling Protocol
This protocol is employed when a single coupling reaction is insufficient to drive the reaction to completion.
Procedure:
-
Perform the initial coupling reaction with the PFP ester for the standard duration (e.g., 1-2 hours).
-
Drain the reaction vessel.
-
Wash the resin with DMF.
-
Prepare a fresh solution of the same PFP ester and add it to the resin.
-
Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to assess the completeness of the coupling.
IV. Mechanistic Insights
Understanding the underlying chemical principles is crucial for effective troubleshooting.
Mechanism of PFP Ester Activation and Coupling
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the N-terminal amine of the resin-bound peptide attacks the highly electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate as a good leaving group, resulting in the formation of a new amide bond.
Caption: Mechanism of amide bond formation using a PFP ester.
V. References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems. Retrieved from
-
Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry. DOI:10.1039/D2OB01268E.
-
Google Patents. (n.d.). Active esters for solid phase peptide synthesis. Retrieved from
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 5). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D.
-
ResearchGate. (2025, August 6). Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers. Retrieved from [Link]
-
PMC. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved from [Link]
-
Google Patents. (n.d.). Active esters for solid phase peptide synthesis. Retrieved from
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Springer. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Google Cloud. (n.d.). active ester peptide synthesis peptide. Retrieved from
Sources
- 1. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. bowlflagstaff.com [bowlflagstaff.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: The Effect of Temperature on the Rate of Sulfonylation with 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for sulfonylation reactions utilizing 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have curated this resource to blend foundational scientific principles with practical, field-tested insights to empower you in your experimental endeavors.
The sulfonylation of nucleophiles is a cornerstone of modern synthetic chemistry, pivotal in the construction of sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of pharmaceuticals. The reactivity of the sulfonylating agent is a key determinant of the reaction's success. This compound is a highly reactive reagent due to the electron-withdrawing nature of both the pentafluorophenyl leaving group and the dichlorinated benzene ring of the sulfonyl moiety. This heightened reactivity allows for the sulfonylation of even weakly nucleophilic substrates.
Temperature is a critical parameter in wielding the power of this reactive agent. It not only dictates the rate of the desired reaction but can also influence the formation of undesired byproducts. A thorough understanding of the interplay between temperature and reaction kinetics is therefore paramount for achieving optimal yields and purity. This guide will provide you with the necessary knowledge to navigate the nuances of temperature control in your sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a sulfonylation reaction?
A1: In accordance with collision theory and the Arrhenius equation, increasing the reaction temperature generally increases the rate of the sulfonylation reaction. At higher temperatures, reactant molecules possess greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that a collision will have sufficient energy to overcome the activation energy barrier of the reaction, thus forming the product at a faster rate.
Q2: What is the Arrhenius equation and how does it relate to this reaction?
A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the rate constant of a reaction (k), the absolute temperature (T), and the activation energy (Ea). The equation is expressed as:
k = A * exp(-Ea / (R * T))
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to the frequency of collisions)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
By conducting the sulfonylation reaction at various temperatures and measuring the corresponding rate constants, one can construct an Arrhenius plot (a plot of ln(k) versus 1/T). The slope of this plot is equal to -Ea/R, allowing for the experimental determination of the activation energy.[1][2]
Q3: Can increasing the temperature always be beneficial for my sulfonylation reaction?
A3: Not necessarily. While higher temperatures accelerate the desired sulfonylation, they can also promote undesirable side reactions.[3] For instance, with sensitive substrates, elevated temperatures can lead to decomposition. In the case of sulfonylation, common side reactions at higher temperatures include:
-
Desulfonylation: Reversion of the product back to the starting materials.
-
Formation of sulfones: A potential byproduct in some sulfonylation reactions.[4]
-
Elimination reactions: Particularly with alcohol substrates, higher temperatures can favor the formation of alkenes.[5]
Therefore, a careful balance must be struck to maximize the rate of the desired reaction while minimizing the formation of impurities.
Q4: How does the pentafluorophenyl leaving group influence the effect of temperature?
A4: The pentafluorophenyl group is an excellent leaving group due to the high electronegativity of the fluorine atoms, which stabilizes the resulting phenoxide anion through induction. This inherent reactivity means that the sulfonylation can often proceed at lower temperatures compared to reactions with less reactive sulfonylating agents. The role of temperature is to provide sufficient energy to overcome the activation barrier for the nucleophilic attack on the sulfur atom. Because the leaving group is so effective, this barrier may already be relatively low.
Q5: What is a typical temperature range for sulfonylation reactions with this reagent?
A5: Given the high reactivity of this compound, reactions can often be initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be necessary. It is always advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.[6]
Troubleshooting Guide
This section addresses common issues encountered during sulfonylation reactions with this compound, with a focus on temperature-related problems.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier, especially with weakly nucleophilic substrates. 2. Decomposition of Reagent: The sulfonylating agent may have hydrolyzed due to moisture. 3. Poor Solubility: Reactants may not be fully dissolved at lower temperatures. | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[5] 3. Consider a solvent in which all reactants are soluble at the desired reaction temperature. For sluggish reactions, switching to a more polar aprotic solvent like DMF might be beneficial.[5] |
| Formation of Multiple Products/Impurities | 1. Temperature is too high: This can lead to side reactions such as decomposition, elimination, or the formation of sulfones.[3][4] 2. Reaction with Solvent: At elevated temperatures, some solvents may react with the highly electrophilic sulfonylating agent. | 1. Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. If heating is necessary, do so cautiously and for the minimum time required. 2. Choose an inert solvent. Dichloromethane, acetonitrile, and THF are generally good choices. Avoid protic solvents unless they are the intended nucleophile. |
| Reaction is Too Fast to Control | 1. Initial temperature is too high: The high reactivity of the sulfonylating agent can lead to an exothermic reaction that is difficult to manage at room temperature or above. | 1. Start the reaction at a lower temperature. Pre-cool the reaction mixture to 0 °C or even -20 °C before adding the sulfonylating agent. 2. Add the sulfonylating agent dropwise as a solution to maintain better control over the reaction rate and temperature.[6] |
| Inconsistent Reaction Times | 1. Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates. 2. Inconsistent mixing: Poor stirring can lead to localized temperature gradients and concentration differences. | 1. Use a reliable temperature control system, such as an oil bath with a thermostat or a cryostat for sub-ambient temperatures. 2. Ensure efficient stirring throughout the reaction. |
Experimental Protocol: Investigating the Effect of Temperature on Reaction Rate
This protocol provides a framework for systematically studying the effect of temperature on the rate of sulfonylation of a model nucleophile (e.g., phenol) with this compound.
Materials and Equipment
-
This compound
-
Phenol (or other nucleophile of interest)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Reaction vials or round-bottom flasks
-
Temperature-controlled reaction block or oil baths
-
Magnetic stirrer and stir bars
-
Syringes and needles for sampling
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Internal standard for quantitative analysis
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., phenol) and the internal standard in the chosen anhydrous solvent.
-
Prepare a stock solution of the non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add the appropriate volumes of the nucleophile/internal standard stock solution and the base stock solution.
-
Place the vials in the temperature-controlled reaction block or oil baths set to the desired temperatures (e.g., 20°C, 30°C, 40°C, 50°C).
-
Allow the solutions to equilibrate to the set temperature for 15-20 minutes with stirring.
-
-
Initiation and Monitoring:
-
To initiate the reactions, add the pre-warmed stock solution of the sulfonylating agent to each vial simultaneously (if possible) or in a staggered manner with precise timing.
-
At regular time intervals, withdraw a small aliquot from each reaction vial and immediately quench it in a separate vial containing the quenching solution.
-
Analyze the quenched samples by the chosen analytical method (e.g., HPLC) to determine the concentration of the product and the remaining nucleophile relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each temperature.
-
Determine the initial rate of the reaction at each temperature from the initial slope of the concentration-time curves.
-
Assuming pseudo-first-order kinetics with respect to the nucleophile (if the sulfonylating agent is in excess), the rate constant k can be determined at each temperature.
-
Data Presentation: Hypothetical Kinetic Data
The following table presents a set of hypothetical kinetic data for the sulfonylation of phenol with this compound at different temperatures. This data is for illustrative purposes to demonstrate the principles of kinetic analysis.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 20 | 293.15 | 0.00341 | 0.00015 | -8.80 |
| 30 | 303.15 | 0.00330 | 0.00032 | -8.05 |
| 40 | 313.15 | 0.00319 | 0.00065 | -7.34 |
| 50 | 323.15 | 0.00310 | 0.00128 | -6.66 |
Arrhenius Plot and Activation Energy Calculation
An Arrhenius plot is generated by plotting ln(k) on the y-axis against 1/T on the x-axis. The data from the table above would yield a straight line.
The slope of this line is equal to -Ea/R. From a linear regression of the plot, the slope can be determined.
Example Calculation: Using the hypothetical data, the slope of the Arrhenius plot would be approximately -6400 K.
Slope = -Ea / R Ea = -Slope * R Ea = -(-6400 K) * 8.314 J/(mol·K) Ea = 53209.6 J/mol ≈ 53.2 kJ/mol
This calculated activation energy provides a quantitative measure of the temperature sensitivity of the reaction. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature.
Visualizations
Caption: General scheme for the sulfonylation reaction.
Caption: Workflow for kinetic analysis of the sulfonylation reaction.
Caption: Logical flow for determining activation energy from experimental data.
References
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
- Bäumler, M., et al. (2025). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry – A European Journal.
- Lei, X., et al. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Tetrahedron Letters.
- Ghosh, A., et al. (2025). Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides. New Journal of Chemistry.
- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. [Link]
- Patent CA1205491A. (1986). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
- Wang, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules.
- SciSpace. (2025). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz.
- ResearchGate. (2025).
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
- Wu, S., et al. (2025). Nucleophilic Substitution Reaction of Pentafluorophenyl Aminated Perylene Diimide system with N,N-Dimethylformamide. Chemistry – An Asian Journal.
- PQRI. (n.d.).
- Patent US5136043A. (1992). Process for the preparation of aromatic sulfonyl chlorides.
- LibreTexts Chemistry. (2023). Arrhenius Plots.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- MDPI. (2021).
Sources
Validation & Comparative
A Tale of Two Sulfonylating Agents: A Comparative Guide to 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate and Tosyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities. The synthesis of these crucial motifs traditionally relies on the venerable tosyl chloride, a reagent of great utility but not without its drawbacks. Emerging from the field of process chemistry and methodology development is a class of reagents, the pentafluorophenyl (PFP) sulfonate esters, offering a compelling alternative. This guide provides an in-depth, objective comparison of 2,3,4,5,6-pentafluorophenyl 2,4-dichlorobenzenesulfonate and the classical tosyl chloride for the synthesis of sulfonamides, supported by mechanistic insights and experimental considerations.
The Enduring Importance of the Sulfonamide Moiety
From the pioneering sulfa drugs that revolutionized antibacterial therapy to contemporary treatments for a spectrum of diseases including cancer and viral infections, the sulfonamide group is a privileged scaffold in pharmaceutical sciences. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1] Consequently, the efficient and reliable construction of the S-N bond is a paramount concern for synthetic chemists in the pharmaceutical industry.
The Classical Workhorse: Tosyl Chloride
Para-toluenesulfonyl chloride, or tosyl chloride (TsCl), is a widely used and cost-effective reagent for the preparation of sulfonamides.[2] The reaction with a primary or secondary amine, typically in the presence of a base to scavenge the generated hydrochloric acid, is a standard transformation in organic synthesis.
Reaction Mechanism with Amines
The reaction of tosyl chloride with an amine proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3] For arylsulfonyl chlorides like tosyl chloride, which lack an α-hydrogen, the reaction follows a direct displacement pathway.[4]
Caption: Mechanism of sulfonamide synthesis using tosyl chloride.
The Modern Contender: this compound
Pentafluorophenyl (PFP) sulfonate esters have emerged as a valuable class of sulfonylating agents, offering several advantages over traditional sulfonyl chlorides.[5] The highly electron-withdrawing nature of the pentafluorophenyl ring makes the pentafluorophenoxide a superb leaving group, facilitating the reaction with nucleophiles under mild conditions.[6]
Reaction Mechanism with Amines
The aminolysis of aryl PFP sulfonate esters proceeds through a direct nucleophilic displacement mechanism, analogous to that of tosyl chloride. The amine attacks the electrophilic sulfur atom, leading to the departure of the stable pentafluorophenoxide anion. A key distinction is that the byproduct, pentafluorophenol, is less corrosive and often more easily removed than HCl.
Caption: Mechanism of sulfonamide synthesis using a PFP sulfonate ester.
Head-to-Head Comparison: Performance and Practicality
| Feature | Tosyl Chloride | This compound |
| Reactivity | Highly reactive, often requiring low temperatures for selective reactions. | Less reactive than sulfonyl chlorides, allowing for more controlled reactions.[5] |
| Stability & Handling | Moisture-sensitive, can hydrolyze to the corresponding sulfonic acid.[2] | Generally stable, crystalline solids with good shelf-life; less susceptible to hydrolysis.[5] |
| Byproducts | Hydrochloric acid (HCl), which is corrosive and requires stoichiometric amounts of base for neutralization. | Pentafluorophenol, which is a solid and can often be removed by filtration or aqueous wash. |
| Reaction Conditions | Typically requires an organic base (e.g., pyridine, triethylamine) and anhydrous conditions. | Can be employed under aqueous conditions; reactions often proceed under mild heating.[5] |
| Substrate Scope | Broad, but can be challenging with sensitive or less nucleophilic amines. | Generally good to excellent yields with a wide range of primary, secondary, aromatic, and aliphatic amines.[5] |
| Purification | Often requires aqueous workup to remove base hydrochlorides, followed by chromatography. | Purification can be simpler due to the nature of the byproduct. |
| Cost | Generally more cost-effective for large-scale synthesis. | Typically more expensive than tosyl chloride. |
Experimental Showdown: Synthesis of N-Benzyl-2,4-dichlorobenzenesulfonamide
To provide a practical perspective, we present representative protocols for the synthesis of N-benzyl-2,4-dichlorobenzenesulfonamide using both reagents.
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 1: Using Tosyl Chloride (Adapted for 2,4-Dichlorobenzenesulfonyl Chloride)
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of benzylamine in anhydrous DCM at 0 °C, slowly add triethylamine.
-
Add a solution of 2,4-dichlorobenzenesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Using this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in THF, add benzylamine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired sulfonamide.
Expert Analysis & Field-Proven Insights
The choice between tosyl chloride and a PFP sulfonate ester is often a balance of reactivity, cost, and practicality for a given synthetic challenge.
When to Choose Tosyl Chloride:
-
Cost-Sensitive, Large-Scale Syntheses: For well-established, robust procedures where the cost of reagents is a primary driver, tosyl chloride remains the go-to choice.
-
Readily Available Starting Materials: Tosyl chloride is commercially available in large quantities and is relatively inexpensive.
-
Simple Amine Substrates: For reactions with simple, nucleophilic amines where potential side reactions are minimal, the high reactivity of tosyl chloride can be advantageous, leading to rapid reaction times.
When to Opt for this compound:
-
Substrates with Sensitive Functional Groups: The milder reaction conditions and reduced corrosivity of the byproduct make PFP esters ideal for complex molecules bearing acid-labile or other sensitive functionalities.
-
Improved Process Control: The lower reactivity of PFP esters allows for more controlled reactions, which can be crucial in process development and for ensuring high purity of the final product.[5]
-
Simplified Workup and Purification: The solid, less acidic nature of the pentafluorophenol byproduct can significantly simplify the purification process, which is a major consideration in both laboratory and industrial settings.
-
Aqueous Compatibility: The ability to perform reactions in the presence of water offers a greener and more practical alternative for certain applications.[5]
Conclusion
While tosyl chloride remains a stalwart in the synthetic chemist's toolbox, this compound represents a significant advancement in the field of sulfonamide synthesis. Its enhanced stability, milder reaction profile, and the practical advantages of its byproduct make it a superior choice for many modern synthetic applications, particularly in the context of complex, high-value molecules encountered in drug discovery and development. The initial higher cost of the PFP reagent can often be offset by improved yields, reduced purification efforts, and broader substrate compatibility, making it a compelling option for researchers seeking efficiency and reliability in their synthetic endeavors.
References
- Shetty, M., & Gowda, B. T. (2005). Synthesis and spectral characterization of N-(2,4-dichlorophenyl)-arylsulfonamides.
- N-Benzyl-2,3,4,5,6-pentafluorobenzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3007.
- Ghosh, A., et al. (2024).
- An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. Benchchem.
- Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamines.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- Synthetic approaches to biologically active sulfon
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Benzyl 2,4-dichlorophenyl sulfoxide. MDPI.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3]diazepines. ResearchGate.
- An Expedient Synthesis of Sulfinamides
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
- Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses.
- Tosyl chloride: Application, Prepar
- Converting an Alcohol to a Sulfon
- Sulfon
- An Expedient Synthesis of Sulfinamides
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
Sources
- 1. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaving Group Ability: Pentafluorophenoxide in Context
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical determinant of reaction efficiency and success. An ideal leaving group must balance reactivity with stability, ensuring that it departs at an appropriate rate under specific reaction conditions. Among the arsenal of available leaving groups, the pentafluorophenoxide (PFP) anion has garnered significant attention, particularly in the realm of bioconjugation and peptide synthesis. This guide provides an in-depth comparative study of the leaving group ability of pentafluorophenoxide versus other commonly employed groups, including sulfonates (triflate, tosylate, mesylate) and halides. We will delve into the fundamental principles governing leaving group efficacy, present available quantitative data, and provide experimental context to empower informed decision-making in your synthetic endeavors.
The Essence of a Good Leaving Group: A Foundation in Acidity and Stability
The propensity of a group to depart from a molecule is intrinsically linked to its stability as an independent species. A fundamental tenet of organic chemistry dictates that the best leaving groups are weak bases . The stability of a leaving group can be reliably predicted by the acidity of its conjugate acid; a lower pKa of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.[1] This principle provides a robust framework for our comparative analysis.
The stability of the departing anion is paramount because it can accommodate the negative charge it carries away. This is often achieved through several key molecular features:
-
Inductive Effects: Electron-withdrawing atoms or groups can stabilize a negative charge through the sigma bond network.
-
Resonance Delocalization: The ability to delocalize the negative charge over multiple atoms significantly enhances stability.[2]
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge over a larger volume, increasing stability.
Quantitative Comparison: Pentafluorophenoxide vs. Sulfonates and Halides
To facilitate a direct comparison, we have compiled the pKa values of the conjugate acids of several key leaving groups. This data serves as a strong predictor of their relative leaving group ability.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14[3][4] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 (in water)[5] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[6] |
| Pentafluorophenoxide | -OPFP | Pentafluorophenol | 5.5 |
| Iodide | I⁻ | Hydroiodic Acid (HI) | ~ -10 |
| Bromide | Br⁻ | Hydrobromic Acid (HBr) | ~ -9 |
| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | ~ -7 |
Note: pKa values can vary depending on the solvent. The values presented here are generally accepted aqueous or estimated values for comparative purposes.
From the pKa data, a clear hierarchy of leaving group ability emerges among the sulfonates: Triflate > Tosylate > Mesylate . This is a direct reflection of the powerful electron-withdrawing effect of the trifluoromethyl group in triflate, which surpasses the stabilizing effects of the aromatic ring in tosylate and the methyl group in mesylate.[7]
Pentafluorophenoxide, with a conjugate acid pKa of 5.5, is a significantly weaker leaving group than the sulfonates and heavy halides in the context of reactions where the stability of the free anion is the primary determinant of rate, such as in Sₙ1 and Sₙ2 reactions. However, its utility shines in other mechanistic manifolds, most notably in nucleophilic acyl substitution and nucleophilic aromatic substitution (SₙAr) .
The Unique Reactivity of Pentafluorophenyl Esters: "Active Esters"
Pentafluorophenyl esters are renowned as highly reactive "active esters," particularly in the synthesis of amides, such as in peptide coupling reactions.[8] In these transformations, the pentafluorophenoxide anion proves to be an excellent leaving group. The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the pentafluorophenyl ring, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Pentafluorophenoxide in Nucleophilic Aromatic Substitution (SₙAr)
In the context of SₙAr reactions, the role of the leaving group is more nuanced. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a high-energy Meisenheimer complex.[9] The ability of the leaving group to stabilize this intermediate through electron withdrawal is a crucial factor. The highly electronegative fluorine atoms of the pentafluorophenyl group contribute to this stabilization. While the departure of the leaving group is also important, it is often not the rate-limiting step.[9]
Experimental Methodologies for Comparing Leaving Group Ability
The relative rates of reactions involving different leaving groups can be determined experimentally through kinetic studies. A common approach is to monitor the rate of a reaction under controlled conditions while systematically varying the leaving group.
Workflow for Comparing Leaving Group Ability via Solvolysis
Solvolysis, a reaction where the solvent acts as the nucleophile, is a standard method for evaluating leaving group ability.[10]
Caption: A generalized workflow for the experimental comparison of leaving group abilities using solvolysis reactions.
Detailed Protocol: NMR Monitoring of a Nucleophilic Substitution Reaction
This protocol outlines a method to compare the leaving group ability of pentafluorophenoxide with a tosylate in a simple Sₙ2 reaction.
Objective: To determine the relative reaction rates of benzyl pentafluorophenyl ether and benzyl tosylate with a common nucleophile (e.g., sodium azide) in a polar aprotic solvent.
Materials:
-
Benzyl pentafluorophenyl ether
-
Benzyl tosylate
-
Sodium azide (NaN₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzyl pentafluorophenyl ether in DMSO-d₆ of a known concentration (e.g., 0.1 M).
-
Prepare a separate stock solution of benzyl tosylate in DMSO-d₆ of the same concentration.
-
Prepare a stock solution of sodium azide in DMSO-d₆ (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in DMSO-d₆.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the benzyl pentafluorophenyl ether stock solution, the sodium azide stock solution, and the internal standard stock solution.
-
In a separate NMR tube, combine a precise volume of the benzyl tosylate stock solution, the sodium azide stock solution, and the internal standard stock solution. Ensure the initial concentrations of the electrophile and nucleophile are identical in both tubes.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) for each reaction mixture.
-
Place the NMR tubes in a temperature-controlled NMR probe set to a specific temperature (e.g., 50 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) for several hours or until the reaction is near completion.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the benzylic protons) and the signal of the internal standard.
-
Normalize the integral of the starting material to the integral of the internal standard to account for any variations in sample volume or spectrometer performance.
-
Plot the natural logarithm of the normalized starting material concentration versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the two reactions to determine the relative leaving group ability.
-
Causality Behind Experimental Choices
-
Choice of Substrate: Benzyl derivatives are chosen as they are reactive towards Sₙ2 displacement and possess distinct benzylic proton signals in the ¹H NMR spectrum that are easily monitored.
-
Choice of Nucleophile: Sodium azide is a good nucleophile for Sₙ2 reactions and its product, benzyl azide, will have a distinct ¹H NMR spectrum from the starting material.
-
Choice of Solvent: DMSO-d₆ is a polar aprotic solvent that will dissolve all reactants and is suitable for NMR studies. Polar aprotic solvents are known to enhance the rate of Sₙ2 reactions.
-
Use of an Internal Standard: This is crucial for accurate quantification in NMR kinetic studies, as it corrects for variations in experimental conditions.
Logical Relationships in Leaving Group Ability
The interplay between the stability of the leaving group and the reaction mechanism is a key consideration.
Caption: The relationship between leaving group stability, conjugate acid pKa, and reaction rates in various mechanistic pathways.
Conclusion
The selection of an appropriate leaving group is a nuanced decision that requires a thorough understanding of the underlying chemical principles and the specific demands of the reaction.
-
For Sₙ1 and Sₙ2 reactions , where the departure of the leaving group is often rate-determining, the hierarchy based on the pKa of the conjugate acid is a reliable guide. In this context, triflate is a superior leaving group to tosylate, mesylate, and pentafluorophenoxide .
-
For nucleophilic acyl substitution , particularly in the synthesis of amides, pentafluorophenyl esters offer an excellent combination of high reactivity and stability , making them a preferred choice in many applications, including peptide synthesis.
-
In SₙAr reactions , the electron-withdrawing nature of the pentafluorophenyl group plays a significant role in activating the aromatic ring towards nucleophilic attack.
By considering the principles and data presented in this guide, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes.
References
- Cook, D., & Parker, A. J. (1968). The kinetics and mechanisms of substitution reactions of neopentyl-type compounds. Part I. Halogen exchange reactions of neopentyl halides. Journal of the Chemical Society B: Physical Organic, 142-149.
- Bodanszky, M. (1985). Active Esters in Peptide Synthesis. Journal of Protein Chemistry, 4(2), 69-77.
- BenchChem. (2023). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Guthrie, J. P. (1978). pKa values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.
- ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20087–20095.
- Master Organic Chemistry. (2023).
- YouTube. (2023). The ascending order of relative rate of solvolysis of following compounds is.
- Reich, H. J. (n.d.). Bordwell pKa Table.
- University of Tartu. (n.d.).
- ResearchGate. (2010). Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters.
- ChemRxiv. (2021).
- Ketone Pharma. (n.d.). Trifluoromethanesulfonic acid.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Stack Exchange. (2013).
- YouTube. (2023). The ascending order of relative rate of solvolysis of following compounds isI JEE Main 2025, 23 Jan.
- National Center for Biotechnology Information. (2020).
- Chemistry LibreTexts. (2023). Leaving Groups.
- Wikipedia. (n.d.). Triflic acid.
- ResearchGate. (2010). Nucleophilicity and Leaving-Group Ability in Frontside and Backside Sₙ2 Reactions.
- U.S. Environmental Protection Agency. (1982).
- ResearchGate. (2008).
- Royal Society of Chemistry. (n.d.). RSC Advances.
- University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
- U.S. Environmental Protection Agency. (1998).
- Chemistry LibreTexts. (2019). pKa Values.
- Royal Society of Chemistry. (n.d.). Table of Contents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 4. Triflic acid - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of Sulfonamide Products by NMR and Mass Spectrometry
In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) are paramount. For sulfonamide-based therapeutics, a class of synthetic antimicrobial agents, robust analytical validation is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive validation of sulfonamide products. Drawing from field-proven insights, this document will navigate the causality behind experimental choices, ensuring a self-validating system for your analytical workflows.
The Imperative for Orthogonal Validation Strategies
Relying on a single analytical technique, no matter how powerful, can introduce inherent biases and potential blind spots. An orthogonal approach, employing techniques with fundamentally different separation and detection principles, provides a more holistic and trustworthy characterization of a drug substance. NMR, which probes the intrinsic nuclear properties of a molecule in solution, and MS, which measures the mass-to-charge ratio of ionized molecules, offer a powerful synergistic partnership for the validation of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules, including sulfonamides. Its ability to provide atom-specific information makes it indispensable for identity testing and the characterization of impurities. Furthermore, the principles of quantitative NMR (qNMR) have established it as a primary method for determining purity and concentration with exceptional accuracy, often without the need for a specific reference standard of the analyte itself.[1][2][3][4]
Causality in NMR Experimental Design for Sulfonamides
The chemical structure of sulfonamides, characterized by a sulfonyl group connected to an amine and a substituted aromatic ring, gives rise to distinct signals in the ¹H and ¹³C NMR spectra.[5] The protons on the aromatic rings and the amine groups are particularly informative.[5][6] For instance, the chemical shift of the sulfonamide proton (-SO₂NH-) can be observed as a singlet typically in the range of 8.78 to 10.15 ppm.[5]
A crucial aspect of qNMR is the direct proportionality between the signal integral and the number of nuclei responsible for that signal.[2][3] This fundamental principle allows for the absolute quantification of an analyte against a certified internal standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Sulfonamide Purity Assessment
Objective: To determine the purity of a sulfamethoxazole drug substance using qNMR with a maleic acid internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sulfamethoxazole sample and 10 mg of a certified maleic acid internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key Acquisition Parameters:
-
Pulse Angle: 90° pulse to ensure quantitative excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between scans. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals used for quantification).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the sulfamethoxazole and the maleic acid internal standard. For sulfamethoxazole, the aromatic protons are often suitable. For maleic acid, the olefinic protons provide a clean singlet.
-
Calculate the purity of the sulfamethoxazole using the following equation:
-
Mass Spectrometry (MS): Unrivaled Sensitivity for Trace Analysis and Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern pharmaceutical analysis due to its exceptional sensitivity and selectivity. [7]For sulfonamides, LC-MS/MS (tandem mass spectrometry) is the technique of choice for detecting and quantifying low-level impurities, degradation products, and residues in various matrices. [7][8][9]
The Rationale Behind LC-MS/MS for Sulfonamide Validation
The power of LC-MS/MS lies in its ability to separate complex mixtures using liquid chromatography and then selectively detect and fragment ions of interest using tandem mass spectrometry. [10]In the positive ion mode, sulfonamides readily form protonated molecules ([M+H]⁺). [10]Collision-induced dissociation (CID) of these precursor ions in the collision cell of a tandem mass spectrometer generates characteristic product ions, providing a high degree of structural confirmation and specificity. [10]This multiple reaction monitoring (MRM) mode is highly selective and significantly reduces matrix interference, enabling the accurate quantification of sulfonamides at very low concentrations. [7]
Experimental Protocol: LC-MS/MS Method for the Quantification of Sulfonamide Impurities
Objective: To develop and validate an LC-MS/MS method for the quantification of a known impurity in a sulfadiazine drug product.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sulfadiazine impurity standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution. [11] * Prepare the sulfadiazine drug product sample by dissolving a known amount in the mobile phase to a final concentration within the calibration range.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for sulfonamide analysis.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion ([M+H]⁺) and at least two product ions for both the sulfadiazine impurity and an internal standard (if used). This involves direct infusion of the standards to determine the optimal collision energies.
-
-
-
Method Validation (in accordance with ICH Q2(R2) Guidelines): [12][13][14][15][16] * Specificity: Analyze a blank (matrix without analyte) and a sample spiked with the impurity to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards over a defined concentration range (e.g., 0.05% to 1% of the nominal drug substance concentration) and plot the peak area response against the concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99. [17] * Accuracy: Determine the recovery of the impurity by spiking a known amount into the drug product matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 90-110%). [7][17][18] * Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should typically be less than 15%. [7] * Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. [7]
-
-
Comparative Analysis: NMR vs. Mass Spectrometry for Sulfonamide Validation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Application | Structural Elucidation, Purity Assessment, Quantification | Trace Analysis, Impurity Profiling, Quantification |
| Principle | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Quantitative Capability | Absolute quantification (qNMR) without a specific analyte standard | Relative quantification requiring a calibration curve |
| Sensitivity | Lower (mg to µg range) | Higher (ng to pg range and below) [19] |
| Specificity | High, based on unique chemical shifts and coupling constants | Very high with MS/MS, based on precursor/product ion transitions |
| Sample Throughput | Lower | Higher, especially when coupled with UPLC |
| Matrix Effects | Generally less susceptible | Can be significant, requiring careful sample preparation and method development |
Workflow and Logical Relationships
The following diagram illustrates the synergistic workflow for the comprehensive validation of a sulfonamide product using both NMR and Mass Spectrometry.
Caption: Orthogonal Validation Workflow for Sulfonamide Products.
Conclusion
The validation of sulfonamide products demands a multi-faceted analytical approach to ensure their quality, safety, and efficacy. NMR spectroscopy provides an authoritative, non-destructive method for unambiguous structural confirmation and highly accurate purity determination through qNMR. Complementing this, the exceptional sensitivity of mass spectrometry, particularly LC-MS/MS, is indispensable for the detection and quantification of trace-level impurities and degradation products. By integrating these orthogonal techniques into a cohesive validation strategy, researchers, scientists, and drug development professionals can build a robust, self-validating system that meets stringent regulatory requirements and ultimately safeguards public health.
References
- Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer - YouTube. (2022).
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Li, H., Zhang, J., Wang, Y., Li, X., Wang, Z., & Wang, S. (2018). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2009). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.
- Ikonomou, M. G., Blades, A. T., & Kebarle, P. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Hoff, R. B., Pizzolato, T. M., Peralba, M. C. R., Díaz-Cruz, M. S., & Barceló, D. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed.
- Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.
- Banci, L., Bertini, I., & Luchinat, C. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
- Wang, J., Wang, H., Yan, X., Wang, L., & Wang, L. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2009). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Krasavin, M., et al. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Locuson, C. W., & Sverdrup, F. M. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Clark, S. B., et al. (1998). Confirmation of sulfonamide residues in kidney tissue by liquid chromatography–mass spectrometry. Analyst.
- Goren, A. C., & Ozer, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
- Li, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. rsc.org [rsc.org]
- 6. ripublication.com [ripublication.com]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Confirmation of sulfonamide residues in kidney tissue by liquid chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Studies of Amide Bond Formation with Pentafluorophenyl (PFP) Active Esters
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is arguably one of the most critical reactions in synthetic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials.[1] The choice of activating agent for the carboxylic acid component is paramount, dictating reaction efficiency, yield, and purity. Among the array of "active esters," pentafluorophenyl (PFP) esters have emerged as exceptionally potent reagents, valued for their high reactivity and stability.[2]
This guide provides an in-depth comparison of PFP esters with other common activating agents, supported by kinetic data and a detailed protocol for conducting your own kinetic analysis. Our focus is on the causality behind experimental choices, ensuring you can not only replicate but also adapt these methods for your specific research needs.
The PFP Ester Advantage: Reactivity and Stability
PFP esters are acyl electrophiles that react readily with a wide range of nucleophiles, including primary and secondary amines, to form stable amide bonds.[3][4] Their efficacy stems from the electronic properties of the pentafluorophenyl leaving group. The five highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Furthermore, the pentafluorophenoxide anion is an excellent leaving group due to its low pKa (the pKa of its conjugate acid, pentafluorophenol, is low), which stabilizes the negative charge developed in the transition state.[2] This results in rapid acylation reactions, often outperforming other active esters like nitro-substituted phenyl esters.[5]
A key advantage of PFP esters, particularly in bioconjugation, is their superior stability against hydrolysis compared to the widely used N-hydroxysuccinimide (NHS) esters.[2][4][6] Hydrolysis is an undesired competing reaction in aqueous media that deactivates the ester.[7] The greater hydrolytic stability of PFP esters translates to higher conjugation efficiency, requires a smaller excess of the labeling reagent, and offers a wider window for reaction optimization.[3][6]
Mechanism of Amide Bond Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the PFP ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenoxide leaving group to yield the final amide product.
Caption: Mechanism of PFP ester aminolysis.
Comparative Kinetic Analysis: PFP vs. Other Active Esters
The true measure of an active ester's utility lies in its reaction kinetics. The rate of amide formation is critical, as is the rate of its competing hydrolysis. While second-order rate constants can be rigorously determined, a comparison of reaction half-lives (t½) under identical conditions provides a practical benchmark for performance.
| Active Ester Type | Relative Reactivity (Aminolysis) | Hydrolytic Stability (t½ at pH 7) | Key Characteristics |
| Pentafluorophenyl (PFP) Ester | Very High | High (~6-fold more stable than NHS ester)[4] | Excellent leaving group, high reactivity, good stability, minimal racemization for chiral acids.[2] |
| N-Hydroxysuccinimide (NHS) Ester | High | Low (~1-2 hours at RT)[4] | Widely used standard, but prone to rapid hydrolysis, especially at higher pH. |
| p-Nitrophenyl (pNP) Ester | Moderate | Moderate | Slower reaction rates compared to PFP and NHS esters.[8] |
| Alkyl Esters (e.g., Methyl, Ethyl) | Very Low | Very High | Generally unreactive for amide formation without catalysts or harsh conditions.[5] |
This table summarizes general trends. Absolute rates are highly dependent on the specific substrates, solvent, and temperature.
The data clearly indicates that PFP esters occupy a favorable position, combining high reactivity towards amines with significantly better resistance to hydrolysis than NHS esters.[2][6] This makes them particularly suitable for reactions in aqueous buffers, such as bioconjugation, or for reactions involving slow or sterically hindered amines where longer reaction times are necessary.[5][6]
Experimental Protocol: Kinetic Monitoring by HPLC
To objectively assess the performance of a PFP ester for your specific application, a kinetic study is indispensable. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions as it allows for precise, quantitative measurement of reactants and products over time.[9][10]
This protocol provides a self-validating framework for determining the pseudo-first-order rate constant of an amide formation reaction.
I. Causality Behind Experimental Choices
-
Why HPLC? HPLC provides superior resolution and quantification compared to methods like TLC. By integrating the peak areas of the starting ester and the amide product, we can accurately calculate their concentrations at each time point.[9]
-
Why Pseudo-First-Order Conditions? By using a large excess of the amine (e.g., >10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the kinetic analysis, allowing us to treat the reaction as a pseudo-first-order process with respect to the limiting reagent (the PFP ester).[8]
-
Why a Non-Nucleophilic Buffer/Anhydrous Solvent? The choice of solvent is critical. For organic synthesis, anhydrous polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are ideal as they solubilize the reactants without competing in the reaction.[3] For bioconjugation, avoid buffers with primary amines (e.g., Tris, Glycine) which will compete with the target molecule.[3][4] Phosphate-buffered saline (PBS) is a common choice.[3]
-
Why Quenching? To accurately "freeze" the reaction at specific time points for analysis, a quenching agent is added. A highly acidic solution (e.g., trifluoroacetic acid) protonates the amine, rendering it non-nucleophilic and instantly stopping the reaction.
II. Step-by-Step Methodology
-
Preparation of Standards & Stock Solutions:
-
Prepare stock solutions of the PFP active ester, the amine, and the expected amide product in the chosen reaction solvent (e.g., MeCN) at known concentrations (e.g., 10 mM).
-
Generate a multi-point calibration curve for both the PFP ester and the amide product by injecting known concentrations into the HPLC and plotting peak area versus concentration. This is crucial for accurate quantification.
-
-
Reaction Setup:
-
In a thermostatted vial (e.g., 25 °C) with a magnetic stirrer, add the solvent.
-
Add the amine from its stock solution to achieve the desired excess concentration (e.g., 10 mM).
-
Allow the solution to equilibrate to the set temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a small volume of the PFP ester stock solution to achieve the desired starting concentration (e.g., 0.5 mM). This is t=0 .
-
Immediately withdraw the first aliquot (~50 µL) and transfer it to a pre-prepared HPLC vial containing the quenching solution (~450 µL of 1% TFA in MeCN).
-
Continue to withdraw aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes). The sampling frequency should be adjusted based on the expected reaction rate.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC. Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to achieve good separation of the PFP ester, amine, and amide product peaks.
-
Record the peak areas for the PFP ester and the amide product at each time point.
-
-
Data Analysis:
-
Using your calibration curves, convert the peak area of the PFP ester at each time point ([PFP]t) to its concentration.
-
Plot ln([PFP]t / [PFP]₀) versus time (in seconds), where [PFP]₀ is the initial concentration.
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The half-life (t½) of the reaction can be calculated using the formula: t½ = 0.693 / k'.
-
Caption: Workflow for a kinetic study of amide formation.
Conclusion
Pentafluorophenyl active esters offer a powerful combination of high reactivity and enhanced stability, making them a superior choice for many amide bond forming reactions, from peptide synthesis to bioconjugation.[2][5] Their resistance to hydrolysis allows for more efficient reactions and greater flexibility in protocol design compared to traditional reagents like NHS esters.[6] By employing rigorous kinetic analysis, researchers can fully leverage the advantages of PFP esters, leading to the development of more robust and reliable synthetic methodologies.
References
-
Organic & Biomolecular Chemistry - RSC Publishing. (2025-06-05). Electrochemical approach to PFP esters. [Link]
-
ACS Publications. (2025-10-17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. [Link]
-
National Institutes of Health. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]
-
ACS Publications. (2021-07-12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]
-
Chemical Science (RSC Publishing). (2022-09-13). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. [Link]
-
RSC Publishing - The Royal Society of Chemistry. Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. [Link]
-
ResearchGate. (2025-08-07). Amide Bond Formation and Peptide Coupling. [Link]
-
Bridgewater College Digital Commons. (2022-05-04). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
EPA NEPIS. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
-
National Center for Biotechnology Information. (2016-10-19). Kinetics of prebiotic depsipeptide formation from the ester-amide exchange reaction. [Link]
-
National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
